Hidrocloruro de esmolol

Descripción general

Descripción

El esmolol hidrocloruro es un bloqueador beta-adrenérgico cardioselectivo, comúnmente utilizado para el control a corto plazo de la frecuencia ventricular y la frecuencia cardíaca en diversos tipos de taquicardia, incluida la taquicardia perioperatoria y la hipertensión . Se comercializa bajo el nombre comercial Brevibloc y es conocido por su rápido inicio y corta duración de acción . El esmolol hidrocloruro actúa bloqueando los receptores beta-adrenérgicos del corazón, lo que lleva a una disminución de la fuerza y la frecuencia de las contracciones cardíacas .

Mecanismo De Acción

El esmolol hidrocloruro actúa bloqueando los receptores beta-adrenérgicos del corazón, lo que lleva a una disminución de la fuerza y la frecuencia de las contracciones cardíacas . Previene la acción de dos sustancias naturales: epinefrina y norepinefrina . Este bloqueo da como resultado una reducción de la frecuencia cardíaca y la presión arterial, lo que lo hace efectivo para el manejo de la taquicardia y la hipertensión .

Compuestos Similares:

Metoprolol: Otro bloqueador beta-adrenérgico que se utiliza para el tratamiento de la hipertensión y la taquicardia.

Propranolol: Un bloqueador beta-adrenérgico no selectivo que se utiliza para diversas afecciones cardiovasculares.

Singularidad del Esmolol Hidrocloruro: El esmolol hidrocloruro es único debido a su rápido inicio y corta duración de acción, lo que lo hace ideal para el control a corto plazo de la frecuencia cardíaca y la presión arterial en entornos agudos . Su rápida hidrólisis por las esterasas en los glóbulos rojos asegura que sus efectos sean rápidamente reversibles, lo que proporciona un alto nivel de control sobre su acción farmacológica .

Aplicaciones Científicas De Investigación

El esmolol hidrocloruro tiene una amplia gama de aplicaciones en investigación científica:

Análisis Bioquímico

Biochemical Properties

Esmolol hydrochloride works by blocking beta-adrenergic receptors in the heart, which leads to decreased force and rate of heart contractions . It prevents the action of two naturally occurring substances: epinephrine and norepinephrine .

Cellular Effects

Esmolol hydrochloride’s primary cellular effect is on cardiac cells, where it decreases the force and rate of heart contractions by blocking beta-adrenergic receptors . This leads to a decrease in heart rate and blood pressure, which can be beneficial in conditions such as tachycardia and hypertension .

Molecular Mechanism

The molecular mechanism of esmolol hydrochloride involves the blocking of beta-adrenergic receptors in the heart . This prevents the action of epinephrine and norepinephrine, two naturally occurring substances that normally increase heart rate and force of contraction .

Temporal Effects in Laboratory Settings

Esmolol hydrochloride has a rapid distribution half-life of about two minutes and an elimination half-life of about nine minutes . This short duration of action is due to its rapid metabolism by hydrolysis of the ester linkage, chiefly by the esterases in the cytosol of red blood cells .

Dosage Effects in Animal Models

In animal models, esmolol hydrochloride at 200 to 300 μg/kg/min significantly reduced resting heart rate and blood pressure . Lower doses (5 to 160 μg/kg/min) had no consistent effect on hemodynamic variables .

Metabolic Pathways

Esmolol hydrochloride undergoes rapid hydrolysis of the ester linkage, which is catalyzed by esterases found in the cytosol of red blood cells . The plasma cholinesterases or red cell membrane acetylcholinesterases are not involved in this metabolic reaction .

Transport and Distribution

Esmolol hydrochloride is administered by continuous intravenous infusion with or without a loading dose . Its rapid distribution and elimination make it suitable for short-term control of heart rate in various clinical situations .

Subcellular Localization

As a small molecule drug, esmolol hydrochloride does not have a specific subcellular localization. Its primary site of action is the beta-adrenergic receptors located on the cell membrane of cardiac cells .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis del esmolol hidrocloruro implica varios pasos. Un método común incluye la reacción del p-bromofenol con acrilato de metilo en presencia de un catalizador de paladio y un ligando de fosfina para generar 3-(4-hidroxifenil) acrilato de metilo. Este intermedio se hidrogena luego en presencia de un catalizador de paladio-carbono para obtener 4-hidroximetil fenilpropionato .

Métodos de Producción Industrial: La producción industrial de esmolol hidrocloruro normalmente implica la misma ruta sintética, pero a mayor escala. El proceso está optimizado para la eficiencia, la rentabilidad y la seguridad. Los pasos de reacción se controlan cuidadosamente para garantizar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: El esmolol hidrocloruro sufre una hidrólisis rápida de su enlace éster, que es catalizada por esterasas que se encuentran en el citosol de los glóbulos rojos . Esta hidrólisis da como resultado la formación de un ácido libre y metanol .

Reactivos y Condiciones Comunes: La reacción de hidrólisis típicamente ocurre bajo condiciones fisiológicas, con esterasas actuando como catalizadores. No se requieren reactivos adicionales para esta reacción .

Principales Productos Formados: Los productos principales de la reacción de hidrólisis son un ácido libre y metanol .

Comparación Con Compuestos Similares

Metoprolol: Another beta-adrenergic blocker used for the treatment of hypertension and tachycardia.

Atenolol: A beta-adrenergic blocker with similar uses but a longer half-life compared to esmolol hydrochloride.

Propranolol: A non-selective beta-adrenergic blocker used for various cardiovascular conditions.

Uniqueness of Esmolol Hydrochloride: Esmolol hydrochloride is unique due to its rapid onset and short duration of action, making it ideal for short-term control of heart rate and blood pressure in acute settings . Its rapid hydrolysis by esterases in red blood cells ensures that its effects are quickly reversible, providing a high level of control over its pharmacological action .

Propiedades

IUPAC Name |

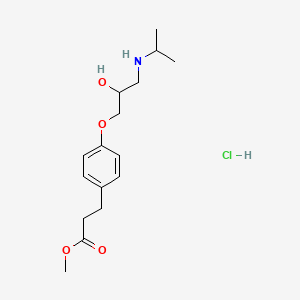

methyl 3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO4.ClH/c1-12(2)17-10-14(18)11-21-15-7-4-13(5-8-15)6-9-16(19)20-3;/h4-5,7-8,12,14,17-18H,6,9-11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEKNCWBANDDJJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

81147-92-4 (Parent) | |

| Record name | Esmolol hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081161173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7049003 | |

| Record name | Esmolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Esmolol selectively inhibits response to adrenergic stimuli by competitively blocking cardiac B1-adrenergic receptors, while having little effect on the B2-adrenergic receptors of bronchial and vascular smooth muscle. At high doses (e.g., greater than 300 ug/kg per minute), this selectivity of esmolol for B1-adrenergic receptors usually diminishes, and the drug will competitively inhibit B1-and B2-adrenergic receptors., By inhibiting myocardial beta1-adrenergic receptors, esmolol produces negative chronotropic and inotropic activity. Through its myocardial B1-adrenergic blocking action, esmolol decreases resting and exercise-induced heart rate, reflex orthostatic tachycardia, myocardial contractility, rate of left ventricular pressure rise (dp/dt), right ventricular contractility, and cardiac index., The decrease in myocardial contractility, arterial pressure, and heart rate produced by esmolol can lead to a reduction in myocardial oxygen consumption, which may account for the effectiveness of the drug in myocardial ischemia. | |

| Record name | ESMOLOL HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6530 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White or off-white crystalline powder, Crystals from methanol-ether | |

CAS No. |

81161-17-3 | |

| Record name | Esmolol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81161-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Esmolol hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081161173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Esmolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Esmolol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ESMOLOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V05260LC8D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ESMOLOL HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6530 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

85-86 °C | |

| Record name | ESMOLOL HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6530 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.